Disodium 5'-ribonucleotide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, sparingly soluble in ethanol practically insoluble in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Inosine Nucleotides - Inosine Monophosphate - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJNOHNHRBUBC-SIHAWKHTSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9Na4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white or nearly white crystals or powder | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Foundational & Exploratory

The Cellular Symphony of Umami: A Technical Guide to the Mechanism of Action of Disodium 5'-Ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

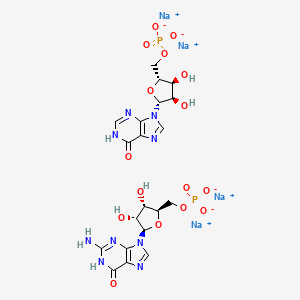

Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of disodium inosinate (IMP) and disodium guanylate (GMP), plays a pivotal role in creating the savory taste sensation known as umami.[1][2] Its action at the cellular level is a fascinating example of allosteric modulation and signal transduction, primarily mediated through the T1R1/T1R3 taste receptor. This technical guide provides an in-depth exploration of this mechanism, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Allosteric Modulation of the T1R1/T1R3 Receptor

The primary cellular target for disodium 5'-ribonucleotide is the T1R1/T1R3 receptor, a class C G-protein coupled receptor (GPCR) expressed in taste receptor cells and various other tissues, including the gastrointestinal tract.[3][4][5] T1R1 and T1R3 form a heterodimer that functions as the principal umami receptor.[3][6]

L-glutamate, the primary umami substance, binds to a pocket in the Venus flytrap domain (VFT) of the T1R1 subunit.[7] this compound, specifically IMP and GMP, acts as a positive allosteric modulator.[3][8] These molecules do not activate the receptor on their own but bind to a separate site on the T1R1 VFT domain, stabilizing the glutamate-bound conformation of the receptor.[7] This stabilization significantly enhances the receptor's sensitivity and response to glutamate (B1630785), a phenomenon known as synergism.[9][10] This synergistic effect is a hallmark of umami taste perception.[9]

Quantitative Analysis of T1R1/T1R3 Receptor Activation

The synergistic interaction between L-glutamate (often in the form of monosodium glutamate, MSG) and 5'-ribonucleotides has been quantified in various studies. The following tables summarize key findings from in vitro cell-based assays, typically using human embryonic kidney (HEK293) cells engineered to express the T1R1/T1R3 receptor.

| Ligand(s) | Receptor | Assay System | EC50 (mM) | Fold Potentiation by IMP | Reference |

| L-Glutamate | Human T1R1/T1R3 | HEK293 Cells | 1.3 | - | [9] |

| L-Glutamate + 1 mM IMP | Human T1R1/T1R3 | HEK293 Cells | 0.02 | 65 | [9] |

| L-Glutamate | Chimeric T1R1-2/T1R3 | HEK293 Cells | 3.2 | - | [9] |

| L-Glutamate + 0.1 mM IMP | Chimeric T1R1-2/T1R3 | HEK293 Cells | 0.9 | 3.6 | [9] |

| L-Glutamate + 1 mM IMP | Chimeric T1R1-2/T1R3 | HEK293 Cells | 0.2 | 16 | [9] |

| Ligand(s) | Cell Type/Tissue | Measured Effect | Concentration | Result | Reference |

| 10 mM MSG | Rat Colonic Flat-Sheet | CGRP Release | 10 mM | 13.2 ± 1.3 fmol·100 mg⁻¹·min⁻¹ | [4] |

| 10 mM MSG + 1 µM IMP | Rat Colonic Flat-Sheet | CGRP Release | 10 mM + 1 µM | 17.4 ± 1.5 fmol·100 mg⁻¹·min⁻¹ | [4] |

| 1 mM MSG | Guinea Pig Distal Colon | Pellet Propulsion Velocity | 1 mM | 63 ± 22% increase over control | [4] |

| 1 mM MSG + 100 µM IMP | Guinea Pig Distal Colon | Pellet Propulsion Velocity | 1 mM + 100 µM | 95 ± 39% increase over control | [4] |

Downstream Signaling Pathway

Activation of the T1R1/T1R3 receptor by glutamate and its potentiation by IMP or GMP initiates a canonical GPCR signaling cascade within the taste receptor cell.

Upon activation, the T1R1/T1R3 receptor activates a heterotrimeric G-protein, which in turn stimulates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing cell depolarization and subsequent release of neurotransmitters, which signals the perception of umami taste to the brain.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro T1R1/T1R3 Activation Assay in HEK293 Cells

This assay is fundamental for quantifying the activity of the umami receptor in a controlled cellular environment.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect the cells with expression plasmids for human T1R1, T1R3, and a G-protein chimera (e.g., Gα16-gust44) using a suitable transfection reagent (e.g., Lipofectamine). The G-protein chimera is essential to couple the receptor activation to the downstream calcium signaling pathway in this heterologous system.

2. Calcium Imaging:

-

24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

-

Apply varying concentrations of L-glutamate with and without a fixed concentration of IMP or GMP to the cells.

-

Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

3. Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

-

Plot the dose-response curves and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Disodium 5'-Ribonucleotide in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized for its synergistic flavor-enhancing properties with monosodium glutamate (B1630785) (MSG), creating the characteristic umami taste. While its role in gustatory perception is well-established, its broader implications within the intricate network of purinergic signaling pathways remain a subject of nuanced investigation. This technical guide provides an in-depth exploration of the current understanding of Disodium 5'-ribonucleotide's interaction with purinergic signaling, focusing on the activity of its constituent molecules, GMP and IMP, at P2Y receptors. It consolidates quantitative data, details key experimental methodologies, and presents signaling pathways and workflows through standardized diagrams for enhanced clarity.

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) and adenosine triphosphate (ATP). This system is crucial for a vast array of physiological processes, from neurotransmission and inflammation to muscle contraction and cell proliferation. The signaling is mediated by specific purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, UTP, and UDP). The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

This guide will primarily focus on the interaction of GMP and IMP with the eight subtypes of human P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are central to mediating cellular responses to extracellular nucleotides.

Direct Interaction of GMP and IMP with P2Y Receptors: An Overview

Current research indicates that guanosine (B1672433) monophosphate (GMP) and inosine (B1671953) monophosphate (IMP) are generally not considered direct, potent agonists of P2Y receptors. The primary endogenous ligands for these receptors are nucleoside di- and triphosphates. While adenosine monophosphate (AMP) itself is not an agonist at P2Y receptors, certain synthetic 2-thioether-substituted AMP analogues have been shown to be potent full agonists, suggesting that the monophosphate structure is not inherently prohibitive of receptor activation[1]. However, native GMP and IMP have not demonstrated significant agonistic activity in comprehensive screening studies.

The lack of substantial direct agonistic activity is the likely reason for the scarcity of quantitative data, such as EC₅₀ or Kᵢ values, for GMP and IMP at various P2Y receptor subtypes in the scientific literature.

Indirect Modulation of Purinergic Signaling by Guanosine

Despite the apparent lack of direct agonism, evidence suggests that guanine-based purines can indirectly modulate purinergic signaling pathways. A notable study demonstrated that guanosine, the nucleoside precursor to GMP, can induce the upregulation of P2Y₂ receptor mRNA in cultured rat brain astrocytes. This upregulation was associated with an enhanced intracellular calcium response upon stimulation of the P2Y₂ receptor, indicating an increased functional activity of the receptor[2]. This finding points towards a potential regulatory role for guanosine and its derivatives in sensitizing cells to other purinergic signals. The ERK1-2/MAPK and PKA signaling pathways were implicated in this guanosine-induced transcriptional activation of P2Y₂ receptors[2].

Quantitative Data on P2Y Receptor Agonists

To provide a framework for understanding the potency of various nucleotides at P2Y receptors and to contextualize the lack of data for GMP and IMP, the following table summarizes the half-maximal effective concentrations (EC₅₀) for established endogenous agonists at different human P2Y receptor subtypes.

| Receptor Subtype | Endogenous Agonist | EC₅₀ (nM) | G-Protein Coupling | Primary Second Messenger |

| P2Y₁ | ADP | 10 | Gq | ↑ IP₃/Ca²⁺ |

| P2Y₂ | ATP/UTP | ~500-3000 | Gq | ↑ IP₃/Ca²⁺ |

| P2Y₄ | UTP | 73 | Gq | ↑ IP₃/Ca²⁺ |

| P2Y₆ | UDP | 15 | Gq | ↑ IP₃/Ca²⁺ |

| P2Y₁₁ | ATP | 17,000 (cAMP) | Gs/Gq | ↑ cAMP, ↑ IP₃/Ca²⁺ |

| P2Y₁₂ | ADP | 60 | Gi | ↓ cAMP |

| P2Y₁₃ | ADP | ~1 | Gi | ↓ cAMP |

| P2Y₁₄ | UDP-glucose | ~100 | Gi | ↓ cAMP |

Purinergic Signaling Pathways

The activation of P2Y receptors by their respective agonists initiates distinct intracellular signaling cascades determined by the G-protein to which they couple.

Gq-Coupled P2Y Receptor Signaling

P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating a wide range of cellular functions.

Gi-Coupled P2Y Receptor Signaling

P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gi proteins. Agonist binding leads to the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase (AC). This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP). As cAMP is a crucial second messenger that activates protein kinase A (PKA), its reduction leads to decreased PKA activity and subsequent alterations in cellular processes regulated by PKA.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with P2Y receptors.

Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM

This assay is a common method to assess the activation of Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.

1. Materials and Reagents:

-

Cells expressing the P2Y receptor of interest (e.g., HeLa, CHO-K1, or a specific cell line with endogenous expression).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM dye (e.g., from a Fluo-4 Assay Kit).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional, to prevent dye leakage).

-

P2Y receptor agonists (positive controls, e.g., ATP, UTP).

-

Test compounds (e.g., GMP, IMP).

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation).

2. Cell Plating:

-

Seed cells into the microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

3. Dye Loading:

-

Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the lyophilized Fluo-4 AM in DMSO and then diluting it in HBSS with HEPES. Probenecid can be added at this stage.

-

Aspirate the cell culture medium from the wells.

-

Add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.

4. Assay Procedure:

-

Prepare a compound plate containing the test compounds and controls at the desired concentrations in HBSS with HEPES.

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Establish a baseline fluorescence reading for a few seconds.

-

Program the instrument to automatically inject a specific volume of the compound from the compound plate into the cell plate.

-

Continue recording the fluorescence for a period sufficient to capture the peak calcium response (typically 60-120 seconds).

5. Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes expressing the P2Y receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [³H]MRS2500 for P2Y₁).

-

Unlabeled test compounds (e.g., GMP, IMP) and a known competitor (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail.

-

Scintillation counter.

2. Membrane Preparation:

-

Homogenize cells or tissue expressing the receptor in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Assay Procedure (Competition Binding):

-

In each well of the microplate, add the assay buffer, the cell membrane preparation (a predetermined amount of protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, add a high concentration of a known unlabeled competitor.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. It is particularly effective for Gi-coupled receptors.

1. Materials and Reagents:

-

Cell membranes expressing the P2Y receptor of interest.

-

[³⁵S]GTPγS.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GDP.

-

Test compounds (agonists, antagonists).

-

Unlabeled GTPγS (for non-specific binding).

-

96-well microplates.

-

Filtration apparatus and glass fiber filters or Scintillation Proximity Assay (SPA) beads.

-

Scintillation counter.

2. Assay Procedure:

-

In each well of the microplate, add the cell membrane preparation, GDP, and the test compound.

-

Pre-incubate for a short period at room temperature.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For basal binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration and washing (if using the filtration method) or by adding SPA beads and allowing them to settle (if using the SPA method).

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the agonist-stimulated binding by subtracting the basal binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.

Conclusion

This compound, through its constituent molecules GMP and IMP, does not appear to act as a direct, potent agonist at P2Y purinergic receptors. The primary role of these mononucleotides in the broader context of purinergic signaling may be more subtle, potentially involving indirect modulatory mechanisms as suggested by the observed upregulation of P2Y₂ receptors by guanosine. For researchers in drug development, the focus on P2Y receptors should remain on their established endogenous ligands (ATP, ADP, UTP, UDP, and UDP-glucose) and their synthetic analogs. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of purinergic signaling pathways and the identification of novel therapeutic agents targeting this critical system. Further research is warranted to fully elucidate any potential allosteric or indirect regulatory roles of GMP, IMP, and their metabolites on the complex network of purinergic receptors.

References

The Role of Disodium 5'-Ribonucleotide as a Precursor in Nucleotide Salvage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of disodium (B8443419) 5'-ribonucleotide and its constituent components, disodium inosinate (IMP) and disodium guanylate (GMP), as precursors in the purine (B94841) nucleotide salvage pathway. The guide details the biochemical significance of this pathway, presents quantitative data on enzyme kinetics and cellular nucleotide concentrations, outlines detailed experimental protocols for the analysis of key enzymes and nucleotide pools, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating nucleotide metabolism and its therapeutic applications.

Introduction

Disodium 5'-ribonucleotide, a widely used food additive recognized for its umami flavor, is a combination of disodium inosinate (IMP) and disodium guanylate (GMP).[1][2][3] Beyond its culinary applications, the constituent nucleotides are pivotal molecules in fundamental biochemical processes, particularly the purine salvage pathway. This pathway is a critical cellular mechanism for recycling purine bases from the degradation of nucleic acids, thereby conserving energy and cellular resources that would otherwise be expended on de novo synthesis.[4][5][6]

The purine salvage pathway holds significant interest for researchers and drug development professionals due to its implications in various pathological conditions, including genetic disorders like Lesch-Nyhan syndrome, cancer, and inflammatory diseases.[6] Understanding how exogenously supplied precursors like IMP and GMP are utilized by this pathway can provide valuable insights into disease mechanisms and inform the development of novel therapeutic strategies.

This guide will explore the core aspects of this compound's role in the purine salvage pathway, with a focus on providing practical, technical information for a scientific audience.

The Purine Salvage Pathway

The purine salvage pathway is a vital metabolic route that reclaims purine bases (adenine, guanine (B1146940), and hypoxanthine) and their corresponding nucleosides from the breakdown of RNA and DNA. This process is significantly more energy-efficient than the de novo synthesis of purines. The central enzyme in the salvage of 6-oxopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

The Central Role of IMP and GMP

Inosine (B1671953) Monophosphate (IMP) is a key branch-point intermediate in purine metabolism. It can be synthesized de novo or salvaged from hypoxanthine (B114508).[4][7] Once formed, IMP can be converted to either Adenosine Monophosphate (AMP) or Guanosine (B1672433) Monophosphate (GMP).[8] GMP can also be directly synthesized from guanine via the salvage pathway.[4]

The components of this compound, IMP and GMP, can be directly utilized by the cell:

-

Inosine Monophosphate (IMP): Can be converted to AMP or GMP, thus replenishing the pools of both major purine nucleotides.[8]

-

Guanosine Monophosphate (GMP): Can be phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for RNA synthesis, signal transduction, and as an energy source.[9]

Key Enzymes

The primary enzyme of interest in the context of IMP and GMP salvage from 6-oxopurine precursors is:

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme catalyzes the conversion of hypoxanthine to IMP and guanine to GMP, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[6][10]

Quantitative Data

Enzyme Kinetics of Human HGPRT

The kinetic parameters of human HGPRT are crucial for understanding its efficiency in utilizing its substrates. The following table summarizes key kinetic data for the forward reaction.

| Parameter | Hypoxanthine as Substrate | Guanine as Substrate | Reference |

| kcat (s-1) | 6.0 | > 6.0 (faster product release) | [1][11] |

| Phosphoribosyl Transfer Rate (s-1) | 131 | Not explicitly stated, but GMP release is faster | [1][11] |

| Product Dissociation (IMP/GMP) (s-1) | 6.0 | Faster than IMP release | [1][11] |

| Product Dissociation (PPi) (s-1) | > 12 | > 12 | [1][11] |

| Equilibrium Constant (Keq) | ~1.6 x 105 | Not explicitly stated | [1][11] |

Note: The more rapid utilization of guanine compared to hypoxanthine is attributed to the faster release of the product GMP from the enzyme, rather than a difference in the chemical transformation rate.[1][11]

Intracellular Nucleotide Concentrations

The intracellular concentrations of purine nucleotides are tightly regulated. The following table provides examples of nucleotide concentrations in HeLa cells under different culture conditions.

| Nucleotide | Normal Culture (pmol/106 cells) | Purine-Depleted Culture (pmol/106 cells) | Reference |

| IMP | 2.5 ± 0.6 | 7.0 ± 1.2 | [4] |

| AMP | 10.1 ± 2.1 | 11.5 ± 2.5 | [4] |

| GMP | 2.9 ± 0.7 | 3.4 ± 0.8 | [4] |

| ADP | 101.2 ± 15.3 | 115.6 ± 18.9 | [4] |

| GDP | 18.5 ± 3.1 | 22.4 ± 4.0 | [4] |

| ATP | 1050.3 ± 120.5 | 1180.7 ± 150.2 | [4] |

| GTP | 210.6 ± 25.8 | 245.3 ± 30.1 | [4] |

Note: In purine-depleted conditions, where cells are more reliant on de novo synthesis, the concentration of the precursor IMP is significantly increased.[4]

Experimental Protocols

HGPRT Enzyme Activity Assay (Spectrophotometric Method)

This protocol is based on the continuous spectrophotometric monitoring of HGPRT activity.[8][12]

Principle: HGPRT converts hypoxanthine to IMP. The produced IMP is then oxidized by inosine monophosphate dehydrogenase (IMPDH), which concurrently reduces NAD+ to NADH. The increase in NADH is measured by the absorbance at 340 nm.

Materials:

-

Cell lysate or purified HGPRT enzyme

-

Reaction Buffer (e.g., Tris-HCl with MgCl2)

-

Hypoxanthine solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

-

Inosine Monophosphate Dehydrogenase (IMPDH)

-

Nicotinamide Adenine Dinucleotide (NAD+) solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, hypoxanthine, and NAD+.

-

Prepare the Enzyme and Substrate: In separate wells of the 96-well plate, add the cell lysate or purified HGPRT.

-

Initiate the Reaction: To each well containing the enzyme, add the reaction mixture and IMPDH. To start the reaction, add the PRPP solution. For a blank control, add buffer instead of PRPP.

-

Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).

-

Calculate Activity: The rate of change in absorbance at 340 nm is proportional to the HGPRT activity. Calculate the activity using the Beer-Lambert law and the molar extinction coefficient of NADH.

Analysis of Intracellular Nucleotide Pools by HPLC

This protocol provides a general framework for the extraction and quantification of intracellular nucleotides using High-Performance Liquid Chromatography (HPLC).[1][2][11]

Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pair HPLC and detected by UV absorbance.

Materials:

-

Cultured cells

-

Cold Phosphate-Buffered Saline (PBS)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

-

Potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) for neutralization

-

HPLC system with a C18 column and UV detector

-

Mobile phases (e.g., Solvent A: tetrabutylammonium (B224687) hydroxide, KH2PO4; Solvent B: tetrabutylammonium hydroxide, KH2PO4, methanol)

-

Nucleotide standards (IMP, GMP, AMP, ADP, ATP, etc.)

Procedure:

-

Cell Harvesting and Quenching:

-

Rapidly wash cultured cells with ice-cold PBS to remove extracellular medium.

-

Immediately add a cold extraction solution (e.g., 0.4 M perchloric acid or 6% TCA) to the cells to quench metabolic activity and precipitate macromolecules.

-

-

Extraction:

-

Scrape the cells and collect the cell suspension.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

-

Neutralization:

-

Carefully transfer the supernatant containing the acid-soluble nucleotides to a new tube.

-

Neutralize the extract with a suitable base (e.g., K2CO3 or KOH) to a pH of ~7.0.

-

Centrifuge to remove the precipitated salt (e.g., potassium perchlorate).

-

-

HPLC Analysis:

-

Filter the neutralized supernatant through a 0.22 µm filter.

-

Inject a defined volume of the extract onto the HPLC system.

-

Separate the nucleotides using a gradient elution with the mobile phases.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification:

-

Create a standard curve for each nucleotide of interest using known concentrations of standards.

-

Quantify the amount of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.

-

Visualizations

Purine Salvage Pathway

Caption: The Purine Salvage Pathway.

Experimental Workflow for HGPRT Activity Assay

Caption: HGPRT Activity Assay Workflow.

Experimental Workflow for HPLC Analysis of Nucleotides

Caption: HPLC Analysis of Nucleotides Workflow.

Conclusion

This compound, through its constituent purine nucleotides IMP and GMP, serves as a direct precursor for the purine salvage pathway. This pathway, centered around the activity of HGPRT, is essential for maintaining cellular nucleotide pools for a variety of critical functions. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to investigate the intricacies of purine metabolism. A thorough understanding of this pathway is paramount for the development of therapeutic interventions for a range of diseases where purine metabolism is dysregulated. The provided methodologies and data serve as a valuable resource for scientists and drug development professionals aiming to further explore this significant area of biochemistry.

References

- 1. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human hypoxanthine-guanine phosphoribosyltransferase. Steady state kinetics of the forward and reverse reactions. | Semantic Scholar [semanticscholar.org]

- 3. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Umami: An In-depth Technical Guide to the Enzymatic Synthesis and Degradation of Disodium 5'-ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) 5'-ribonucleotide, a key flavor enhancer commonly known as I+G, is a synergistic mixture of disodium inosinate (IMP) and disodium guanylate (GMP). Its ability to impart the savory "umami" taste has made it a ubiquitous additive in the food industry. Beyond its culinary applications, the enzymatic pathways governing its synthesis and degradation are of significant interest to researchers in metabolic engineering, enzyme kinetics, and drug development, where purine (B94841) metabolism is a critical target. This technical guide provides a comprehensive overview of the core enzymatic processes, detailed experimental protocols, and the regulatory landscape surrounding the production and breakdown of this commercially important molecule.

Enzymatic Synthesis: From RNA to Umami

The industrial production of Disodium 5'-ribonucleotide predominantly relies on the enzymatic hydrolysis of ribonucleic acid (RNA), a cost-effective and highly specific method. The process can be delineated into two principal stages: the non-specific hydrolysis of RNA to yield a mixture of 5'-mononucleotides, followed by the specific conversion of adenosine (B11128) monophosphate (5'-AMP) to inosine (B1671953) monophosphate (5'-IMP).

Stage 1: RNA Hydrolysis

The initial step involves the breakdown of RNA, typically sourced from yeast, into its constituent 5'-mononucleotides: 5'-adenosine monophosphate (5'-AMP), 5'-guanosine monophosphate (5'-GMP), 5'-cytidine monophosphate (5'-CMP), and 5'-uridine monophosphate (5'-UMP). This is achieved through the action of phosphodiesterases, with Nuclease P1 from Penicillium citrinum and 5'-phosphodiesterase (5'-PDE) from various microbial or plant sources being the most commonly employed enzymes.[1][2][3] These enzymes catalyze the hydrolysis of the phosphodiester bonds in the RNA backbone, specifically targeting the bond between the phosphate (B84403) group and the 5'-hydroxyl group of the ribose sugar, thus ensuring the production of 5'-mononucleotides.[3][4]

Stage 2: Conversion of 5'-AMP to 5'-IMP

To achieve the desired 1:1 ratio of IMP and GMP in the final I+G product, the 5'-AMP generated during RNA hydrolysis is converted to 5'-IMP. This is accomplished using the enzyme adenosine deaminase (ADA), which catalyzes the irreversible deamination of adenosine to inosine.[5] This enzymatic step is crucial for maximizing the yield of the umami-enhancing components.

Key Enzymes in Synthesis

The efficiency of the enzymatic synthesis of I+G is contingent on the optimal activity of several key enzymes. The table below summarizes their primary functions and sources.

| Enzyme | EC Number | Function | Typical Source(s) |

| Nuclease P1 | 3.1.30.1 | Hydrolyzes single-stranded RNA and DNA to 5'-mononucleotides.[6][7] | Penicillium citrinum[6] |

| 5'-Phosphodiesterase (5'-PDE) | 3.1.4.1 | Hydrolyzes RNA to a mixture of 5'-ribonucleotides.[2] | Germinated barley, Aspergillus sp.[2][3] |

| Adenosine Deaminase (ADA) | 3.5.4.4 | Catalyzes the deamination of adenosine to inosine.[5] | Aspergillus oryzae, mammalian tissues |

| GMP Synthetase | 6.3.5.2 | Catalyzes the amination of xanthosine (B1684192) monophosphate (XMP) to GMP in the de novo pathway.[8][9] | Escherichia coli, various microorganisms |

Enzymatic Degradation: The Breakdown of Umami

The degradation of this compound involves the enzymatic breakdown of IMP and GMP into their respective nucleosides and free bases. This process is of interest in understanding flavor stability in food products and is a fundamental aspect of purine catabolism in biological systems.

The primary enzymes responsible for the degradation are 5'-nucleotidases and phosphatases. These enzymes catalyze the dephosphorylation of 5'-IMP and 5'-GMP to their corresponding nucleosides, inosine and guanosine (B1672433).[10][11][12] Subsequently, purine nucleoside phosphorylase can cleave the glycosidic bond, releasing the free purine bases hypoxanthine (B114508) and guanine, respectively.

Key Enzymes in Degradation

The following table outlines the key enzymes involved in the degradation of IMP and GMP.

| Enzyme | EC Number | Function |

| 5'-Nucleotidase | 3.1.3.5 | Catalyzes the hydrolysis of 5'-nucleotides to nucleosides and phosphate.[11][12] |

| Alkaline Phosphatase (ALP) | 3.1.3.1 | Non-specifically hydrolyzes phosphate monoesters, including 5'-ribonucleotides.[10] |

| Acid Phosphatase (ACP) | 3.1.3.2 | Non-specifically hydrolyzes phosphate monoesters, including 5'-ribonucleotides.[10] |

| Purine Nucleoside Phosphorylase | 2.4.2.1 | Catalyzes the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides. |

Quantitative Data

A comprehensive understanding of the enzymatic synthesis and degradation of I+G requires quantitative data on enzyme kinetics and process yields.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes. It is important to note that these values can vary significantly depending on the enzyme source, substrate, and reaction conditions.

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Nuclease P1 | RNA | - | - | Penicillium citrinum |

| 5'-Phosphodiesterase | RNA | 0.16 - 0.24 mM | - | Germinated Barley[13] |

| Adenosine Deaminase | Adenosine | 0.46 mM | 26 s-1 | -[14] |

| GMP Synthetase | ATP, XMP, Glutamine | - | - | Plasmodium falciparum[15] |

| 5'-Nucleotidase | IMP | - | - | - |

| 5'-Nucleotidase | GMP | - | - | - |

Process Yields

The overall yield of this compound from RNA is a critical parameter in industrial production. While specific yields are often proprietary, the enzymatic hydrolysis of RNA can result in a mixture where 5'-ribonucleotides represent a significant percentage of the hydrolyzed molecules, with some studies reporting over 85%.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing the enzymatic synthesis and degradation of I+G.

Protocol 1: Enzymatic Synthesis of 5'-Ribonucleotides from RNA

Objective: To produce a mixture of 5'-ribonucleotides by enzymatic hydrolysis of RNA.

Materials:

-

Yeast RNA

-

Nuclease P1 (from Penicillium citrinum) or 5'-Phosphodiesterase

-

Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Zinc Chloride (ZnCl2)

-

Water bath or incubator

-

HPLC system for analysis

Procedure:

-

Prepare a solution of yeast RNA in the reaction buffer.

-

Add Nuclease P1 or 5'-Phosphodiesterase to the RNA solution. The optimal enzyme-to-substrate ratio should be determined empirically.

-

Add ZnCl2 to the reaction mixture, as Nuclease P1 is a zinc-dependent enzyme.[6]

-

Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., 60°C and pH 7 for some 5'-PDEs).[16]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of 5'-mononucleotides using HPLC.[11][13]

-

Once the reaction is complete (i.e., RNA is fully hydrolyzed), inactivate the enzyme by heat treatment or pH adjustment.

Protocol 2: Enzymatic Degradation of IMP and GMP

Objective: To monitor the degradation of 5'-IMP and 5'-GMP by 5'-nucleotidase.

Materials:

-

Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) standards

-

5'-Nucleotidase

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Magnesium Chloride (MgCl2)

-

Water bath or incubator

-

HPLC system for analysis

Procedure:

-

Prepare solutions of IMP and GMP in the reaction buffer.

-

Add 5'-nucleotidase to the nucleotide solutions.

-

Add MgCl2 to the reaction mixture, as many nucleotidases are magnesium-dependent.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Take samples at different time points and analyze the concentrations of IMP, GMP, inosine, and guanosine by HPLC to determine the rate of degradation.[11]

Signaling Pathways and Logical Relationships

The synthesis and degradation of IMP and GMP are integral parts of the broader purine metabolism pathway, which is tightly regulated to maintain cellular homeostasis.

De Novo Purine Synthesis Pathway

The de novo synthesis of purine nucleotides is an energy-intensive process that starts from simple precursors. Inosine monophosphate (IMP) is the first key intermediate with a complete purine ring. From IMP, the pathway branches to form AMP and GMP.[17]

Caption: De novo synthesis pathway of IMP, GMP, and AMP.

Salvage Pathway

Cells can also recycle purine bases from the degradation of nucleic acids through the salvage pathway, which is less energy-consuming than de novo synthesis.

Caption: The purine salvage pathway.

Regulation of Purine Synthesis

The synthesis of purine nucleotides is subject to feedback inhibition, where the end products (AMP and GMP) allosterically inhibit key enzymes in the pathway, such as PRPP amidotransferase, the enzyme catalyzing the committed step in de novo synthesis.[15][18]

Caption: Feedback inhibition of de novo purine synthesis.

Experimental Workflow for I+G Production

The overall workflow for the industrial production of this compound involves several key stages, from raw material processing to the final purified product.

Caption: Industrial production workflow for I+G.

Conclusion

The enzymatic synthesis and degradation of this compound represent a fascinating intersection of industrial biotechnology and fundamental biochemistry. The controlled use of specific enzymes allows for the efficient and large-scale production of this valuable flavor enhancer. A thorough understanding of the underlying enzymatic pathways, their kinetics, and regulation is not only crucial for optimizing industrial processes but also provides valuable insights for researchers in fields ranging from food science to medicine. The detailed protocols and pathway diagrams presented in this guide serve as a foundational resource for professionals seeking to delve deeper into the science behind this cornerstone of umami taste.

References

- 1. IMP-GMP 5'-nucleotidase. | Semantic Scholar [semanticscholar.org]

- 2. neb.com [neb.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. irjmets.com [irjmets.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of nucleotide and enzyme degradation in haddock (Melanogrammus aeglefinus) and herring (Clupea harengus) after high pressure processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comparative study on tissue distribution and metabolic adaptation of IMP-GMP 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]

- 12. New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic and biochemical characterization of Plasmodium falciparum GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IMP-GMP 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

Beyond Taste: A Technical Guide to the Core Biological Functions of Disodium 5'-Ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized for its role as a flavor enhancer. However, a growing body of scientific evidence reveals its significant biological functions that extend beyond taste perception. This technical guide provides an in-depth exploration of these non-gustatory roles, with a particular focus on immunomodulation and the maintenance of intestinal health. This document synthesizes current research to offer a comprehensive resource on the cellular and molecular mechanisms affected by disodium 5'-ribonucleotide, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

This compound is a mixture of the sodium salts of guanylic acid and inosinic acid.[1][2] While its primary commercial application lies in the food industry to impart umami flavor, the constituent ribonucleotides are fundamental biological molecules.[1][3] As precursors for nucleic acid synthesis and key components in cellular energy metabolism, their physiological importance is profound.[3][4] This guide delves into the scientifically substantiated, non-taste-related biological activities of these ribonucleotides, providing a technical overview for research and development professionals.

Immunomodulatory Functions

Dietary ribonucleotides have been shown to play a crucial role in the development and function of the immune system, particularly in situations of rapid cell proliferation such as in infants or during an immune response.[4][5]

T-Lymphocyte Proliferation and Maturation

Dietary nucleotides are crucial for the maturation, activation, and proliferation of T-lymphocytes.[3][6] Studies have indicated that a diet supplemented with ribonucleotides can enhance T-cell mediated immune responses.

Quantitative Data on Lymphocyte Proliferation:

While specific quantitative data for this compound is limited in publicly available literature, the following table presents a representative structure for reporting data from a lymphocyte proliferation assay.

| Treatment Group | Concentration (µg/mL) | Proliferation Index (Stimulation Index) |

| Control (Unstimulated) | 0 | 1.00 |

| Lipopolysaccharide (LPS) | 1 | 4.52 ± 0.31 |

| This compound | 10 | Data not available |

| This compound | 50 | Data not available |

| This compound | 100 | Data not available |

Note: The data in this table is illustrative. Specific values for this compound would need to be determined experimentally.

Cytokine Production

Ribonucleotides can modulate the production of cytokines, which are key signaling molecules in the immune system. For instance, dietary nucleotides have been shown to enhance the production of IL-6 and IL-8 in fetal small intestinal explants.[3]

Quantitative Data on Cytokine Production:

The table below illustrates how quantitative data on cytokine production in response to this compound would be presented.

| Treatment Group | Concentration (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control (Unstimulated) | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 |

| Lipopolysaccharide (LPS) | 1 | 850.4 ± 55.7 | 1245.1 ± 98.2 |

| This compound | 10 | Data not available | Data not available |

| This compound | 50 | Data not available | Data not available |

| This compound | 100 | Data not available | Data not available |

Note: This table is a template. Experimental determination of these values for this compound is required.

Intestinal Health and Barrier Function

The rapidly proliferating cells of the intestinal epithelium have a high demand for nucleotides. Dietary sources can play a significant role in maintaining intestinal health and barrier function.

Trophic Effects on Intestinal Mucosa

Dietary nucleotides have been shown to have trophic effects on the intestinal mucosa, promoting the growth and maturation of enterocytes. This is particularly important during periods of rapid growth or after intestinal injury.

Enhancement of Intestinal Barrier Function

The intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between epithelial cells. Dietary nucleotides have been shown to upregulate the expression of tight junction proteins.

Quantitative Data on Tight Junction Protein Expression:

The following table summarizes representative data on the effect of dietary nucleotides on the relative expression of key tight junction proteins.

| Treatment Group | Claudin-1 (Relative Expression) | Occludin (Relative Expression) | ZO-1 (Relative Expression) |

| Control Diet | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |

| Nucleotide-Supplemented Diet | 1.45 ± 0.21 | 1.38 ± 0.18 | 1.52 ± 0.25* |

*Statistically significant increase compared to control (p < 0.05). Data is illustrative and based on findings in animal studies with general nucleotide supplementation.

Signaling Pathways

The biological effects of the components of this compound, GMP and IMP, are mediated through complex signaling pathways.

Purinergic P2Y Receptor Signaling

Extracellular nucleotides, including GMP, can act as signaling molecules by binding to purinergic P2Y receptors, which are G protein-coupled receptors. Activation of these receptors can trigger various downstream signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. It can be activated by various extracellular stimuli, including signals originating from P2Y receptor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological functions of this compound.

Lymphocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the isolated PBMCs into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation: Add varying concentrations of sterile this compound solution to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidified isopropanol (B130326) solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.

Cytokine Production Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

Workflow:

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[8]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]

-

Sample Incubation: Add standards of known cytokine concentrations and cell culture supernatants from this compound-stimulated and control cells to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Western Blotting for Tight Junction Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as claudin-1 and occludin, in cell lysates.

Workflow:

Methodology:

-

Cell Lysis: Lyse intestinal epithelial cells (e.g., Caco-2 cells) treated with or without this compound using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the tight junction protein of interest (e.g., rabbit anti-claudin-1 or mouse anti-occludin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion

The biological functions of this compound extend far beyond its established role in taste perception. As this technical guide has detailed, its constituent ribonucleotides, IMP and GMP, are integral to fundamental cellular processes with significant implications for immunomodulation and intestinal health. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers and drug development professionals to further investigate and harness these non-gustatory properties. While a clear need for more specific quantitative data on the dose-dependent effects of this compound exists, the current body of evidence strongly supports its potential as a bioactive compound with therapeutic and health-promoting applications. Further targeted research in these areas is warranted to fully elucidate its mechanisms of action and translate these findings into practical applications for human health.

References

- 1. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bioconductor.unipi.it [bioconductor.unipi.it]

- 8. researchhub.com [researchhub.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of Disodium 5'-Ribonucleotide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 5'-ribonucleotide, a widely used flavor enhancer composed of disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP), undergoes extensive metabolism upon cellular uptake. Understanding its metabolic fate is crucial for assessing its physiological effects and potential interactions with xenobiotics. This technical guide provides a comprehensive overview of the in vitro investigation of the metabolic degradation of Disodium 5'-ribonucleotide. It details the enzymatic pathways, provides step-by-step experimental protocols for cell culture, enzymatic assays, and analytical procedures, and presents quantitative data in a structured format. Visualizations of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a food additive that imparts the umami taste. Its constituent components, IMP and GMP, are naturally occurring purine (B94841) nucleotides that play central roles in cellular metabolism. In vivo and in vitro, these nucleotides are not metabolically inert and are processed through the purine degradation pathway. This guide outlines the methodologies to study this degradation in an in vitro setting, providing researchers with the tools to investigate the metabolic fate of these compounds.

Metabolic Pathways of IMP and GMP Degradation

The in vitro degradation of IMP and GMP follows a well-established enzymatic cascade, primarily occurring in the cytosol. The key steps involve dephosphorylation, deribosylation, and subsequent conversion of the purine bases to uric acid.

Caption: Metabolic degradation pathway of IMP and GMP.

Experimental Protocols

This section provides detailed protocols for the in vitro investigation of this compound metabolism using a Caco-2 cell line model, a commonly used model for intestinal epithelium.

Caco-2 Cell Culture and Maintenance

Caco-2 cells, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

0.25% Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates

Protocol:

-

Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Replace the culture medium every 2-3 days.

-

For sub-culturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Seed the cells in new flasks at a ratio of 1:4 to 1:6.

-

For metabolism studies, seed Caco-2 cells onto 6-well plates at a density of 2 x 10^5 cells/well and culture for 21 days to allow for differentiation into a polarized monolayer.

In Vitro Metabolism Study Workflow

Caption: In vitro metabolism experimental workflow.

Protocol:

-

After 21 days of culture, wash the Caco-2 cell monolayers with pre-warmed PBS.

-

Add fresh, serum-free DMEM containing a known concentration of this compound (e.g., 100 µM of an equimolar mixture of IMP and GMP) to each well.

-

Incubate the plates at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cell culture medium and the cell lysate.

-

For the medium: Transfer the supernatant to a microcentrifuge tube.

-

For the cell lysate:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collect the supernatant (containing the metabolites) and store all samples at -80°C until analysis.

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a robust method for the separation and quantification of purine nucleotides and their metabolites.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0).

-

Mobile Phase B: Mobile Phase A with 20% methanol.

-

Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Protocol:

-

Prepare standard solutions of IMP, GMP, inosine, guanosine, hypoxanthine, guanine, xanthine, and uric acid in the mobile phase.

-

Generate a standard curve for each analyte by injecting known concentrations.

-

Thaw the collected samples (medium and cell lysate) on ice.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.

-

Transfer the supernatant to HPLC vials.

-

Inject the samples onto the HPLC system and record the chromatograms.

-

Identify and quantify the metabolites by comparing their retention times and peak areas to the standard curves.

Quantitative Data Presentation

The following table represents hypothetical but realistic quantitative data from an in vitro metabolism study of an equimolar mixture of IMP and GMP (100 µM each) in a Caco-2 cell lysate over 24 hours. Concentrations are expressed in µM.

| Time (hours) | IMP | GMP | Inosine | Guanosine | Hypoxanthine | Guanine | Xanthine | Uric Acid |

| 0 | 100.0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 85.2 | 82.5 | 12.1 | 14.8 | 2.3 | 2.1 | 0.5 | 0.1 |

| 2 | 68.9 | 65.3 | 25.4 | 28.9 | 5.1 | 4.9 | 1.2 | 0.3 |

| 4 | 45.1 | 40.8 | 42.3 | 45.1 | 10.8 | 10.2 | 3.5 | 0.8 |

| 8 | 18.7 | 15.2 | 55.6 | 58.9 | 22.4 | 21.5 | 8.9 | 2.1 |

| 24 | 2.1 | 1.5 | 30.1 | 28.4 | 35.8 | 34.7 | 25.3 | 10.2 |

Key Enzyme Assays

To further characterize the metabolic pathway, individual enzyme activities can be measured.

5'-Nucleotidase Activity Assay

Principle: Measures the release of inorganic phosphate from IMP or GMP.

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and cell lysate.

-

Initiate the reaction by adding IMP or GMP (e.g., 1 mM final concentration).

-

Incubate at 37°C.

-

At various time points, stop the reaction by adding a malachite green-molybdate reagent.

-

Measure the absorbance at 620 nm to quantify the released phosphate.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

Principle: Monitors the conversion of inosine to hypoxanthine.

Protocol:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and cell lysate.

-

Initiate the reaction by adding inosine (e.g., 200 µM final concentration).

-

Incubate at 37°C.

-

Monitor the decrease in absorbance at 293 nm, which corresponds to the conversion of inosine to hypoxanthine.

Xanthine Oxidase (XO) Activity Assay

Principle: Measures the production of uric acid from xanthine or hypoxanthine.

Protocol:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and cell lysate.

-

Initiate the reaction by adding xanthine or hypoxanthine (e.g., 100 µM final concentration).

-

Incubate at 37°C.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound. By following the detailed protocols for cell culture, metabolism studies, and analytical quantification, researchers can gain valuable insights into the cellular processing of these important nucleotides. The provided visualizations and structured data presentation serve as a foundation for designing and interpreting experiments in this area. These studies are essential for a thorough understanding of the physiological role and safety of this widely used food additive.

The Discovery and Natural Occurrence of Disodium 5'-Ribonucleotide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of disodium inosinate (IMP) and disodium guanylate (GMP), plays a pivotal role in the food industry by imparting and amplifying the "umami" or savory taste. This technical guide delves into the historical discovery of its constituent components, their natural occurrence in various food sources, the biochemical pathways governing their synthesis, and detailed experimental protocols for their extraction and quantification. Furthermore, it elucidates the molecular mechanisms of umami taste perception, providing a comprehensive resource for professionals in food science and drug development.

Discovery and Historical Context

The journey to understanding disodium 5'-ribonucleotide is intrinsically linked to the scientific exploration of "umami," the fifth basic taste. While the savory taste of certain foods has been recognized for centuries, its chemical basis was not elucidated until the 20th century.

The foundational discovery was made in 1908 by Japanese chemist Dr. Kikunae Ikeda, who identified L-glutamate as the source of the distinct savory taste in seaweed broth (kombu) and named it "umami".[1][2] This led to the commercial production of monosodium glutamate (B1630785) (MSG).

Following this, Dr. Ikeda's student, Shintaro Kodama , in 1913, discovered another umami substance in dried bonito flakes (katsuobushi). He identified this compound as the ribonucleotide inosine 5'-monophosphate (IMP) .[1][2][3]

Decades later, in 1957, Dr. Akira Kuninaka of the Yamasa Shoyu Corporation made a crucial breakthrough while studying the components of shiitake mushrooms. He identified guanosine (B1672433) 5'-monophosphate (GMP) as another potent umami-tasting ribonucleotide.[1][3][4] Kuninaka's most significant contribution was the discovery of the synergistic effect between glutamate and these 5'-ribonucleotides. He observed that a mixture of MSG with a small amount of IMP or GMP resulted in a much stronger and more rounded umami taste than the sum of the individual components.[3][4][5] This synergy is a cornerstone of the modern food industry's use of flavor enhancers.

This compound, often labeled as I+G, is a commercially produced mixture of disodium inosinate and disodium guanylate, leveraging this synergistic relationship to enhance the flavor of a wide array of food products.

Natural Occurrence

Inosine monophosphate (IMP) and guanosine monophosphate (GMP) are naturally present in a variety of food sources. Their concentrations can vary significantly depending on the type of food, its ripeness, and processing methods. Generally, IMP is found in high concentrations in meats and fish, while GMP is more abundant in vegetables, particularly mushrooms.

Quantitative Data on Natural Occurrence

The following table summarizes the approximate concentrations of IMP and GMP in various food items. It is important to note that these values can fluctuate.

| Food Category | Food Item | IMP (mg/100g) | GMP (mg/100g) |

| Meat | Beef (Semitendinosus, raw) | ~49.6 | - |

| Pork | High | - | |

| Chicken | High | - | |

| Fish | Bonito Flakes (dried) | High | - |

| Sardines | High | - | |

| Tuna | High | - | |

| Anchovies | High | - | |

| Vegetables | Shiitake Mushrooms (dried) | - | High |

| Tomatoes | Low | Low | |

| Chinese Cabbage | Low | Low | |

| Spinach | Low | Low | |

| Celery | Low | Low | |

| Other | Green Tea | - | Low |

| Soy Sauce | Low | Low | |

| Cheese | Low | Low |

Biosynthesis of IMP and GMP

Inosine monophosphate (IMP) and guanosine monophosphate (GMP) are key intermediates in the de novo biosynthesis of purine (B94841) nucleotides, a fundamental metabolic pathway in most organisms.

The pathway begins with ribose-5-phosphate (B1218738) and proceeds through a series of enzymatic steps to form IMP, which serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and GMP.

The conversion of IMP to GMP involves two key enzymatic reactions:

-

IMP dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).

-

GMP synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the amino group donor and ATP for energy.

Experimental Protocols

Extraction of 5'-Ribonucleotides from Meat Samples

This protocol provides a general framework for the extraction of IMP and GMP from meat for subsequent analysis.

Materials:

-

Meat sample (e.g., beef, pork, chicken)

-

Trichloroacetic acid (TCA) solution (e.g., 5-10%)

-

Homogenizer (e.g., blender or bead beater)

-

Centrifuge

-

Filtration unit (e.g., 0.45 µm syringe filters)

-

pH meter

-

Potassium hydroxide (B78521) (KOH) solution

Procedure:

-

Sample Preparation: Weigh approximately 5-10 g of the meat sample, removing any visible fat and connective tissue. Mince the sample into small pieces.

-

Homogenization: Homogenize the minced sample with a 3-fold volume of cold TCA solution for 2-3 minutes. This step serves to precipitate proteins and release the nucleotides.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the extracted nucleotides.

-

Neutralization: Adjust the pH of the supernatant to approximately 7.0 with a KOH solution. The neutralization of TCA is crucial to prevent the hydrolysis of the ribonucleotides.

-

Filtration: Filter the neutralized supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Storage: The extracted sample is now ready for quantitative analysis or can be stored at -20°C for later use.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0)

-

Mobile Phase B: Methanol or acetonitrile

-

IMP and GMP standard solutions of known concentrations

Chromatographic Conditions:

-

Detection Wavelength: 254 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Gradient Elution: A typical gradient might start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds of interest. The exact gradient profile should be optimized based on the specific column and system.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of IMP and GMP of known concentrations in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration for each compound.

-

Sample Analysis: Inject the extracted and filtered sample into the HPLC system.

-